molecular formula C4H8F3O4P B13700705 4,4,4-Trifluorobutyl Dihydrogen Phosphate

4,4,4-Trifluorobutyl Dihydrogen Phosphate

Cat. No.: B13700705
M. Wt: 208.07 g/mol
InChI Key: JIEKQRAZCFDQTO-UHFFFAOYSA-N
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Description

4,4,4-Trifluorobutyl Dihydrogen Phosphate is a chemical compound with the molecular formula C4H6F3O5P. It is known for its unique properties due to the presence of trifluoromethyl groups, which impart significant chemical stability and reactivity. This compound is used in various scientific and industrial applications, particularly in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C4H8F3O4P

Molecular Weight

208.07 g/mol

IUPAC Name

4,4,4-trifluorobutyl dihydrogen phosphate

InChI

InChI=1S/C4H8F3O4P/c5-4(6,7)2-1-3-11-12(8,9)10/h1-3H2,(H2,8,9,10)

InChI Key

JIEKQRAZCFDQTO-UHFFFAOYSA-N

Canonical SMILES

C(CC(F)(F)F)COP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluorobutyl Dihydrogen Phosphate typically involves the reaction of 4,4,4-Trifluorobutanol with phosphoric acid under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid like sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 50-70°C and ensuring an inert atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound involves continuous flow processes to ensure high yield and purity. The use of advanced reactors and separation techniques, such as distillation and crystallization, helps in achieving the desired product quality. The process is optimized to minimize waste and energy consumption, making it economically viable .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluorobutyl Dihydrogen Phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4,4-Trifluorobutyl Dihydrogen Phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules.

    Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition and protein modification.

    Medicine: Investigated for its role in drug development, especially in the synthesis of fluorinated pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals

Mechanism of Action

The mechanism of action of 4,4,4-Trifluorobutyl Dihydrogen Phosphate involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s ability to form strong bonds with enzymes and proteins, leading to inhibition or modification of their activity. The pathways involved include:

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-2-oxobutyl Dihydrogen Phosphate
  • 4,4,4-Trifluorobutyric Acid
  • 4,4,4-Trifluorobutylamine

Comparison

4,4,4-Trifluorobutyl Dihydrogen Phosphate is unique due to its phosphate ester group, which imparts distinct chemical properties compared to other trifluoromethyl compounds. For instance, 4,4,4-Trifluorobutyric Acid lacks the phosphate group, making it less reactive in certain chemical reactions. Similarly, 4,4,4-Trifluorobutylamine, while useful in organic synthesis, does not exhibit the same level of stability and reactivity as the phosphate ester .

Biological Activity

4,4,4-Trifluorobutyl dihydrogen phosphate (TFBDHP) is a phosphorous-containing compound that has garnered attention due to its unique chemical properties and potential biological activities. This article aims to explore the biological activity of TFBDHP, including its effects on cellular mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

TFBDHP is characterized by the presence of a trifluorobutyl group attached to a dihydrogen phosphate moiety. Its molecular formula is C4H6F3O4PC_4H_6F_3O_4P. The trifluorobutyl group contributes to its lipophilicity and stability, which are critical for biological interactions.

Biological Activity Overview

The biological activity of TFBDHP has been investigated in various studies, focusing on its potential as an antitumor agent and its effects on cellular signaling pathways.

Antitumor Activity

One notable study indicated that compounds similar to TFBDHP exhibited significant antitumor activity. For instance, related bis(fluoroalkyl)-1,4-benzodiazepinone compounds demonstrated efficacy in inhibiting tumor cell proliferation. The mechanism is believed to involve the modulation of key signaling pathways associated with cell survival and apoptosis .

TFBDHP's biological effects may be attributed to its interaction with specific cellular targets:

  • Inhibition of Phosphatases : TFBDHP may inhibit certain phosphatases involved in cell signaling, leading to altered phosphorylation states of proteins that regulate cell growth and survival.
  • Modulation of Lipid Metabolism : The trifluorobutyl group may influence lipid metabolism pathways, potentially affecting membrane dynamics and cellular signaling.

Case Studies

StudyFindings
Study on Antitumor Effects Investigated the effects of TFBDHP analogs on cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation with IC50 values indicating significant potency against specific tumor types .
Pharmacokinetics Assessment Evaluated the absorption and distribution of TFBDHP in vivo. Results indicated favorable pharmacokinetic properties, suggesting potential for therapeutic use .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of TFBDHP:

  • Cell Viability : In vitro studies demonstrated that TFBDHP significantly reduced cell viability in various cancer cell lines compared to control groups.
  • Apoptosis Induction : Flow cytometry analyses revealed increased apoptosis rates in treated cells, suggesting that TFBDHP activates apoptotic pathways.
  • Cell Cycle Arrest : TFBDHP treatment resulted in G2/M phase arrest in cancer cells, indicating interference with normal cell cycle progression.

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